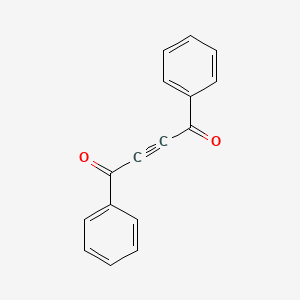

Dibenzoylacetylene

Beschreibung

Eigenschaften

IUPAC Name |

1,4-diphenylbut-2-yne-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCJVQFFSUNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281135 | |

| Record name | Dibenzoylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-09-8 | |

| Record name | Dibenzoylacetylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzoylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diphenyl-2-butyne-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzoylacetylene can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with acetylene in the presence of a base such as sodium amide. Another method includes the reaction of benzil with acetylene in the presence of a catalyst like copper(I) chloride.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of benzoyl chloride with acetylene. This process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzoylacetylene undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized to form diketones.

Reduction: Reduction reactions can yield corresponding alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines and thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reactions often occur in the presence of catalysts like triphenylphosphine and solvents such as tetrahydrofuran (THF).

Major Products:

Oxidation: Produces diketones.

Reduction: Yields alcohols or alkanes.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Dibenzoylacetylene serves as a crucial building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several key reactions:

- Cycloaddition Reactions : this compound can react with isocyanides to form furan derivatives. This reaction occurs smoothly under mild conditions, producing valuable intermediates for further transformations .

- Formation of Pyrrole Derivatives : Recent studies have demonstrated that this compound can react with 3,3-diaminoacrylonitriles to yield non-aromatic pyrroles. The direction of this reaction can be influenced by the substituents on the starting materials, showcasing the compound's utility in synthesizing complex nitrogen-containing heterocycles .

- Tribenzoyldihydropyridinols : The reaction of this compound with imines leads to the formation of tribenzoyldihydropyridinols. This process highlights its role in generating polycyclic structures that are often found in natural products and pharmaceuticals .

Materials Science

In materials science, this compound has been explored for its potential applications in developing new materials:

- Polymer Chemistry : The compound has been investigated for its ability to form polymers through cycloaddition reactions. These polymers can exhibit unique electronic and optical properties, making them suitable for applications in organic electronics and photonics .

- Nanomaterials : Research indicates that this compound can be used as a precursor for synthesizing nanostructured materials, which have applications in catalysis and sensing technologies .

Medicinal Chemistry

This compound's reactivity also extends into medicinal chemistry:

- Bioactive Compounds : Compounds derived from this compound have been studied for their biological activities. For instance, derivatives have shown promise as potential anti-cancer agents due to their ability to interact with biological targets effectively .

- Pharmaceutical Intermediates : The synthesis of complex molecules often involves intermediates derived from this compound, which can lead to the development of new therapeutic agents .

Case Study 1: Synthesis of Furan Derivatives

A study demonstrated the reaction between this compound and isocyanides, resulting in furan derivatives that are useful in medicinal chemistry due to their biological activities. The reaction conditions were optimized to achieve high yields at ambient temperatures, showcasing the efficiency of this compound as a synthetic tool .

Case Study 2: Formation of Pyrrole Derivatives

Research involving the reaction of this compound with 3,3-diaminoacrylonitriles led to the development of novel pyrrole derivatives. This study highlighted how variations in reaction conditions and starting materials could yield different products, emphasizing the versatility of this compound in synthetic applications .

Wirkmechanismus

The mechanism of action of dibenzoylacetylene involves its ability to undergo nucleophilic addition reactions. The acetylene moiety acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, allowing for the creation of diverse chemical structures.

Vergleich Mit ähnlichen Verbindungen

Benzil: Similar in structure but lacks the acetylene moiety.

Diphenylacetylene: Contains an acetylene group but lacks the benzoyl groups.

Dibenzoylmethane: Similar but with a methylene group instead of an acetylene moiety.

Uniqueness: Dibenzoylacetylene’s unique combination of benzoyl and acetylene groups imparts distinct reactivity and versatility, making it a valuable compound in both research and industrial applications. Its ability to participate in a wide range of chemical reactions sets it apart from similar compounds, offering unique opportunities for chemical synthesis and material science.

Biologische Aktivität

Dibenzoylacetylene (DBA) is an organic compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological potentials, and case studies highlighting its effects on different biological systems.

Chemical Structure and Synthesis

This compound is characterized by the presence of two benzoyl groups attached to an acetylene backbone. Its chemical formula is . The synthesis of DBA typically involves the reaction of benzoyl chloride with sodium acetylide or through various catalytic processes involving triphenylphosphine (PPh3) .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of DBA exhibit activity against both gram-positive and gram-negative bacteria. For instance, compounds synthesized from DBA were tested against Staphylococcus aureus and Escherichia coli, showing better results than some known antibiotics .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Bacillus subtilis | Inhibitory |

2. Cytotoxicity and Anticancer Potential

Research indicates that DBA and its derivatives possess cytotoxic effects on various cancer cell lines. A study highlighted the potential of DBA derivatives to inhibit tubulin polymerization, leading to apoptosis in cancer cells . The mechanism involves the modulation of key proteins associated with cell cycle regulation.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast cancer) | 11.5 | Induction of apoptosis |

| A549 (lung cancer) | 64.5 | Disruption of microtubule network |

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE). Compounds derived from DBA showed significant inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of DBA derivatives, researchers found that several synthesized compounds exhibited potent activity against a range of bacteria, outperforming traditional antibiotics in some cases. The disc-diffusion method was employed to evaluate their effectiveness .

Case Study 2: Anticancer Activity

A specific derivative of DBA was tested on MDA-MB-231 breast cancer cells, where it was found to increase levels of pro-apoptotic factors such as P53 and Bax while decreasing anti-apoptotic Bcl-2 levels. This led to a significant induction of apoptosis compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing dibenzoylacetylene, and how should researchers interpret key data?

- Methodological Answer : this compound (C₁₆H₁₀O₂, CAS 1087-09-8) is typically characterized using IR, NMR, and UV-Vis spectroscopy. For example, IR spectra reveal carbonyl stretching vibrations (~1670 cm⁻¹ for benzoyl groups) and conjugated alkyne signals. NMR analysis (¹H and ¹³C) identifies aromatic proton environments (δ 6.9–8.1 ppm) and ketone carbons. UV-Vis spectra show absorption maxima at ~258 nm (π→π* transitions) . Always cross-validate with elemental analysis (e.g., %C, %H) and compare to published reference data to confirm purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Although not classified as hazardous under OSHA standards, this compound requires precautions:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

- Storage : Keep in airtight containers in cool, ventilated areas .

Q. What are the common synthetic routes to this compound, and how can yield be optimized?

- Methodological Answer : this compound is synthesized via oxidative coupling of benzoylacetylenes or dehydrohalogenation of dibromo precursors. Key optimization strategies include:

- Solvent Choice : Use anhydrous benzene or THF to minimize side reactions .

- Catalyst Selection : Triphenylphosphine (PPh₃) enhances regioselectivity in cycloadditions .

- Temperature Control : Reactions at ambient temperatures (e.g., 25°C) reduce decomposition risks, while reflux conditions (e.g., 80°C) may improve kinetics .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound reacts with vicinal diols versus thiols?

- Methodological Answer : With vicinal diols (e.g., ethylene glycol), this compound undergoes PPh₃-catalyzed conjugate addition to form 1,3-dioxolane derivatives. For thiols (e.g., 1,2-ethanedithiol), the reaction produces thioether-linked products. The mechanism involves nucleophilic attack at the electron-deficient alkyne, followed by cyclization. Computational studies (HF/6-31G*) show that steric effects stabilize unsymmetrical dioxolane conformers over symmetric forms .

Q. What computational approaches are suitable for modeling this compound-derived products, and how do they validate experimental data?

- Methodological Answer : Ab initio methods (e.g., Hartree-Fock/6-31G*) predict conformational stability and electronic properties of products like 2,2-disubstituted 1,3-dioxolanes. Compare calculated IR spectra (e.g., C=O stretching frequencies) with experimental data to validate structures. For cycloadducts, DFT can assess regioselectivity and transition-state energies .

Q. How should researchers address contradictions in spectroscopic or synthetic yield data for this compound reactions?

- Methodological Answer :

- Data Triangulation : Cross-check NMR/IR results with alternative techniques (e.g., X-ray crystallography) .

- Replication : Repeat reactions under identical conditions to verify yield discrepancies (e.g., 37% vs. 42% yields in pyridone syntheses) .

- Variable Control : Isolate factors like moisture sensitivity or catalyst purity that may affect reproducibility .

Q. What experimental design principles optimize this compound’s use in [2+2] or [3+2] cycloadditions?

- Methodological Answer :

- Substrate Compatibility : Use electron-deficient dipolarophiles (e.g., nitrones) for [3+2] cycloadditions.

- Catalyst Screening : Test Lewis acids (e.g., Cu(OTf)₂) to enhance reaction rates .

- Temperature Gradients : Perform kinetic studies at 25–100°C to identify optimal conditions. For example, elevated temperatures may degrade this compound, reducing yields .

Q. How can this compound be leveraged to synthesize novel heteroaromatic systems with strategic functionalization?

- Methodological Answer : this compound’s dual carbonyl groups enable post-functionalization. For example:

- Pyridone Synthesis : React with mesoionic compounds to form 6-aryl-4,5-dibenzoylpyridones. Characterize products via decarboxylation and hydrolysis to confirm regiochemistry .

- Thiophene Derivatives : Cycloaddition with thioamides yields dibenzoylthiophenes, which can be further functionalized via cross-coupling .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.